molecular formula C16H17NO4 B6141453 N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Cat. No. B6141453
M. Wt: 287.31 g/mol
InChI Key: DDNNZKJKIZHOQS-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-4-methoxybenzamide” is a chemical compound with the linear formula C16H17NO3 . It has a molecular weight of 271.319 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, focusing on six unique applications:

Antimicrobial Activity

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has shown significant potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This makes it a promising candidate for developing new antibiotics, especially in the fight against antibiotic-resistant strains .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It has demonstrated the ability to modulate immune responses, reducing inflammation in various models. This property is particularly valuable in the treatment of chronic inflammatory diseases, where controlling inflammation is crucial for managing symptoms and preventing tissue damage.

Neuroprotective Effects

In the field of neurodegenerative disorders, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has shown promise in improving cognitive function and reducing neuroinflammation. This suggests potential applications in treating conditions such as Alzheimer’s disease and other forms of dementia, where neuroinflammation plays a key role in disease progression.

Cancer Research

The compound has been explored for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for developing new anticancer therapies. Its ability to selectively target cancer cells while sparing healthy cells is particularly advantageous .

Antioxidant Activity

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide exhibits antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases where oxidative stress is a contributing factor, such as cardiovascular diseases and certain types of cancer .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate, ensuring that it can be effectively delivered to the target site in the body and exert its therapeutic effects .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNZKJKIZHOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.